molecular formula C15H21BClNO5 B1434236 (4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid CAS No. 1704080-55-6

(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid

Cat. No. B1434236
M. Wt: 341.6 g/mol
InChI Key: MDYYGBFMPMJZGD-UHFFFAOYSA-N
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Description

“(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid” is a complex organic compound. The compound contains a 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl group, which is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl derivatives involves the reaction of 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- . It’s worth noting that the synthesis process requires precise control of reaction conditions to ensure the correct formation of the spirocyclic structure .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl is C7H13NO2 . The compound has a molar mass of 143.18 g/mol . The structure includes a spirocyclic ring system, which is a characteristic feature of this class of compounds .


Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl was used in the synthesis of 1,4-dioxa-8-azaspiro[4,5] deca spirocyclotriphosphazenes . This indicates that the compound can participate in further chemical reactions to form more complex structures .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a density of 1.117 g/cm3 and a boiling point of 108-110 °C . The compound has a refractive index of 1.4819 .

Safety And Hazards

The compound is classified as an irritant, and it may cause skin and eye irritation, as well as respiratory irritation . It’s recommended to handle the compound with appropriate personal protective equipment, including gloves and eye protection . The compound should be used only in a well-ventilated area or outdoors .

properties

IUPAC Name

[3-chloro-4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BClNO5/c17-13-11-12(16(19)20)1-2-14(13)21-8-7-18-5-3-15(4-6-18)22-9-10-23-15/h1-2,11,19-20H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYYGBFMPMJZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCC3(CC2)OCCO3)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid
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(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid
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(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid
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(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid
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(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid
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(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid

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